Product packaging for 5,6-Dimethylisoindolin-1-one(Cat. No.:CAS No. 110568-65-5)

5,6-Dimethylisoindolin-1-one

Cat. No.: B033635
CAS No.: 110568-65-5
M. Wt: 161.2 g/mol
InChI Key: KBCRPFNBLVDALE-UHFFFAOYSA-N
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Description

5,6-Dimethylisoindolin-1-one is a high-value, synthetically versatile organic building block, primarily employed in medicinal chemistry and materials science research. Its core structure, the isoindolinone scaffold, is a privileged motif in drug discovery, frequently found in compounds exhibiting potent biological activity. Researchers utilize this specific dimethyl-substituted derivative as a key intermediate in the synthesis of more complex molecules, particularly for developing pharmacologically active agents targeting central nervous system (CNS) disorders, oncology, and inflammation. The electron-rich, rigid, and planar structure of the isoindolinone core also makes it an excellent candidate for applications in organic electronics. It serves as a precursor for constructing novel organic semiconductors, light-emitting diodes (OLEDs), and other functional materials where its fused-ring system can enhance charge transport and tune optoelectronic properties. The methyl groups at the 5 and 6 positions influence the compound's electron-density, lipophilicity, and overall steric profile, allowing for fine-tuning of the physicochemical properties of the final target molecules. This reagent is provided as a high-purity solid to ensure reproducibility and reliability in complex synthetic routes, supporting innovation in both therapeutic development and advanced material design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B033635 5,6-Dimethylisoindolin-1-one CAS No. 110568-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-3-8-5-11-10(12)9(8)4-7(6)2/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCRPFNBLVDALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554127
Record name 5,6-Dimethyl-2,3-dihydro-1H-isoindol-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110568-65-5
Record name 2,3-Dihydro-5,6-dimethyl-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110568-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-2,3-dihydro-1H-isoindol-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanisms for Dimethylisoindolin 1 Ones

Classical and Contemporary Synthetic Approaches

The construction of the dimethylisoindolin-1-one scaffold can be achieved through several strategic bond-forming reactions, each with distinct advantages regarding substrate scope, efficiency, and reaction conditions.

Substituted phthalonitriles serve as versatile starting materials for the synthesis of isoindolin-1-one (B1195906) derivatives. The reaction pathway is highly dependent on the solvent and reaction conditions. A notable method involves the reaction of phthalonitriles with N,N-diethylhydroxylamine. researchgate.net Depending on the solvent, this reaction can be directed to yield either 3-iminoisoindolin-1-ones or phthalocyanines. researchgate.net

When a substituted phthalonitrile (B49051) is refluxed with N,N-diethylhydroxylamine in a solvent like dry chloroform, the reaction proceeds via nucleophilic attack and subsequent cyclization to form a 3-iminoisoindolin-1-one. researchgate.net In contrast, conducting the reaction in methanol (B129727) leads to the formation of phthalocyanine (B1677752) species. researchgate.net This dramatic solvent-dependent outcome underscores the tunability of phthalonitrile chemistry. researchgate.net For instance, the reaction of 4-methylphthalonitrile, a structural isomer of the precursor to 5,6-dimethylisoindolin-1-one, can be illustrative of this process.

Table 1: Solvent-Dependent Conversion of Phthalonitriles

Starting Material (Phthalonitrile) Reagent Solvent Product Yield Reference
Phthalonitrile N,N-diethylhydroxylamine Chloroform (dry, reflux) 3-Iminoisoindolin-1-one 55-80% researchgate.net
Substituted Phthalonitriles N,N-diethylhydroxylamine Methanol (reflux) Phthalocyanines 55-65% researchgate.net

Condensation reactions followed by cyclization are a cornerstone of isoindolinone synthesis. These methods often involve forming a key intermediate, such as an imine or an amide, which then undergoes an intramolecular ring-closing step.

Asymmetric synthesis of 3,3-disubstituted isoindolinones can be achieved using chiral phase transfer catalysis (PTC). mdpi.comnih.govnih.gov This methodology facilitates the construction of quaternary stereocenters. mdpi.com The process often involves the reaction of a 2-acylbenzonitrile with a nucleophile, such as dimethylmalonate, in the presence of a chiral catalyst and an inorganic base. mdpi.com

Bifunctional ammonium (B1175870) salts, particularly those derived from cinchona alkaloids or trans-1,2-cyclohexanediamine, have proven to be effective catalysts. mdpi.comnih.govnih.gov These catalysts, in combination with bases like potassium carbonate (K2CO3), operate under phase transfer conditions to promote the cascade reaction, leading to the target isoindolinone in high yields and with moderate to good enantioselectivity. mdpi.comnih.gov

Table 2: Chiral Phase Transfer Catalysis in Isoindolinone Synthesis

Catalyst System Reactants Base Outcome Reference
Bifunctional ammonium salts (from trans-1,2-cyclohexanediamine) 2-Acetylbenzonitrile, Dimethylmalonate Inorganic Bases High yield, moderate enantioselectivity; enantiopurity increased to 96% ee via crystallization. mdpi.comnih.gov
Chiral ammonium salts (from cinchona alkaloids) 3-Substituted isoindolinones, Michael acceptors K2CO3 High yields, moderate to good enantioselectivity for 3,3-disubstituted isoindolinones. nih.gov

Reductive cyclization provides a direct route to the isoindolinone core from precursors like 2-formylbenzoic acid or its derivatives. acs.orgcsic.es One common strategy is the reductive amination of a 2-formylbenzoate (B1231588) derivative. acs.org This involves the condensation of the aldehyde with an amine to form a sulfinylimine, which is then reduced in situ. acs.org Subsequent spontaneous or induced cyclization of the resulting amino ester affords the isoindolinone ring system. acs.org

Table 3: Reducing Agents in Isoindolinone Synthesis

Precursors Reducing Agent Key Steps Product Reference
Methyl 2-formylbenzoate, (S)-tert-butylsulfinamide Sodium Borohydride (NaBH4) Condensation to sulfinylimine, reduction, and one-pot cyclization. (S)-2-(tert-butylsulfinyl)-isoindolin-1-one acs.org
Nitroarenes, o-phthalaldehyde Indium/Acetic Acid Reductive condensation and cyclization. Isoindolin-1-ones

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway for synthesizing complex molecules like isoindolinone derivatives from simple starting materials in a single step. nih.govacs.orgnih.gov The Ugi reaction, a well-known MCR, has been adapted for this purpose. nih.govnih.gov

In a typical Ugi-type synthesis, methyl 2-formylbenzoate, an amine, and an isocyanide are combined under acidic conditions. nih.gov The initial MCR product undergoes a facile intramolecular amidation, leading to the formation of the isoindolinone scaffold. nih.gov This one-pot procedure provides access to a diverse library of complex and potentially bioactive molecules. nih.gov Another example is the three-component Kabachnik–Fields condensation of 2-formylbenzoic acid, an aliphatic primary amine, and a dialkyl phosphite (B83602), which yields isoindolin-1-one-3-phosphonates. mdpi.com

Table 4: Multicomponent Synthesis of Isoindolinone Derivatives

MCR Type Components Key Feature Product Class Reference
Ugi-type Methyl 2-formylbenzoate, Amine, Isonitrile One-pot reaction followed by intramolecular amidation. N-substituted 3-substituted isoindolin-1-ones nih.gov
Ugi-azide/Diels-Alder Furan-2-ylmethanamine, Aldehyde, Isonitrile, Azidotrimethylsilane, Maleic anhydride One-pot cascade process. 2-Tetrazolylmethyl-isoindolin-1-ones nih.gov
Kabachnik–Fields 2-Formylbenzoic acid, Primary amine, Dialkyl phosphite Catalyst-free, special ring closure. Isoindolin-1-one-3-phosphonates mdpi.com

Direct cyclization of appropriately substituted benzamides is a powerful strategy for forming the isoindolinone ring. Palladium-catalyzed C-H carbonylation of free primary benzylamines represents a modern and direct approach. doi.org This method was successfully applied to the synthesis of this compound. The reaction involves the direct carbonylation and cyclization of 4,5-dimethyl-2-(aminomethyl)benzoic acid precursors or related benzylamines, providing the target compound in good yield. doi.org

Another innovative method involves the t-BuOK-mediated synthesis of dimethylisoindolin-1-ones from 2-halo-N-isopropyl-N-alkylbenzamides. thieme-connect.comresearchgate.net This reaction is proposed to proceed through a radical pathway involving a mdpi.comnih.gov-hydrogen atom transfer (HAT) from the alkyl group to an aryl radical, followed by cyclization. thieme-connect.comresearchgate.net This approach demonstrates excellent selectivity for the tertiary sp3 C-H bond over primary and secondary ones. researchgate.net

Table 5: Synthesis of this compound and Related Derivatives

Method Precursor Reagents/Catalyst Yield Reference
Palladium-Catalyzed C-H Carbonylation (4,5-dimethyl-2-(aminomethyl)phenyl)methanamine derivative Cu(TFA)2 hydrate (B1144303), m-CF3PhCOOH, DCE 72% doi.org
KOtBu-Mediated C-H Activation/Cyclization 2-halo-N-isopropyl-N-alkylbenzamides KOtBu 18-98% (for various dimethylisoindolin-1-ones) thieme-connect.com

Palladium-Catalyzed Carbonylative Synthesis

Palladium-catalyzed carbonylation reactions represent a powerful tool for the one-step synthesis of isoindolin-1,3-diones, which are closely related to isoindolin-1-ones. nih.gov This methodology typically involves the carbonylative cyclization of ortho-halobenzoates with primary amines in the presence of a palladium catalyst and a phosphine (B1218219) ligand under a carbon monoxide atmosphere. nih.gov While direct synthesis of this compound via this specific route is not extensively detailed, the general strategy is adaptable. For example, the reaction of an appropriate 2-halobenzoate with a primary amine and carbon monoxide, catalyzed by a palladium complex, can yield the corresponding N-substituted isoindolin-1,3-dione. nih.gov

A related approach involves the palladium-catalyzed carbonylation of benzylamines. For instance, the reaction of 2-bromo-N-methyl-3,4-dimethylbenzylamine with carbon monoxide in the presence of a palladium catalyst would be a plausible route to 5,6-dimethyl-2-methylisoindolin-1-one. The reaction conditions often require a palladium source like Pd(OAc)₂, a phosphine ligand such as dppp (B1165662) (1,3-bis(diphenylphosphino)propane), and a base. nih.gov The choice of solvent and temperature is crucial for optimizing the yield. nih.gov

A known synthesis of this compound has been reported using a palladium-catalyzed direct C-H carbonylation of free primary benzylamines. doi.org This method avoids the pre-functionalization required in traditional cross-coupling reactions. In a specific instance, the reaction yielded this compound as a white solid with a melting point of 238.2-239.6 °C, achieving a 72% yield under optimized conditions. doi.org

Table 1: Conditions for Palladium-Catalyzed Synthesis of this compound

Parameter Value
Yield 72%
Melting Point 238.2-239.6 °C
Reagents 3.0 equiv Cu(TFA)₂ hydrate, 1 equiv m-CF₃PhCOOH
Solvent 3 mL DCE
Reaction Time 16 h

Data sourced from supporting information on palladium-catalyzed direct C–H carbonylation. doi.org

Phosphazene Superbase-Mediated Annulation Reactions

Phosphazene superbases, such as P4-t-Bu, have proven effective in mediating the iodoaminocyclization of 2-(1-alkynyl)benzamides to produce isoindolin-1-ones. researchgate.net This reaction proceeds under ambient conditions and is highly regio- and stereoselective, typically affording the Z-geometry for 3-alkylideneisoindolinones in good to excellent yields (65-97%). researchgate.netchim.it The high efficiency and mild conditions make this an attractive method for the synthesis of complex isoindolinone derivatives. researchgate.net While a direct application to this compound is not explicitly described, the methodology is broadly applicable to substituted 2-alkynylbenzamides. The starting material for this compound would be a suitably substituted N-alkyl-2-alkynyl-4,5-dimethylbenzamide. The phosphazene superbase facilitates the cyclization by activating the amide nitrogen for nucleophilic attack on the alkyne, followed by iodination. chim.it

Rhodium(III)-Catalyzed Oxidative Cyclization Reactions

Rhodium(III) complexes are potent catalysts for C-H activation and subsequent oxidative cyclization reactions, providing a direct route to various heterocyclic systems, including isoindolinones. nih.govsnnu.edu.cnrsc.org These reactions often involve the coupling of an arene bearing a directing group with an unsaturated partner like an alkyne or alkene. snnu.edu.cn For the synthesis of isoindolinones, an N-substituted benzamide (B126) can undergo rhodium(III)-catalyzed C-H activation at the ortho position, followed by coupling with an alkyne and subsequent cyclization. snnu.edu.cn

While a specific protocol for this compound is not detailed, the general mechanism involves the formation of a rhodacycle intermediate through chelation-assisted C-H activation. snnu.edu.cn This intermediate then undergoes migratory insertion of the coupling partner, followed by reductive elimination to afford the cyclized product and regenerate the active Rh(III) catalyst. snnu.edu.cn The use of an oxidant, such as Cu(OAc)₂, is often required to facilitate the catalytic cycle. snnu.edu.cn

Advanced Radical-Mediated Synthetic Pathways

Radical reactions offer complementary strategies to traditional ionic or organometallic pathways, often enabling the functionalization of otherwise unreactive C-H bonds.

KOtBu-Mediated C-C Coupling Reactions

A notable transition-metal-free approach to isoindolinones involves the use of potassium tert-butoxide (KOtBu) as a base to mediate an intramolecular C-C bond formation. researchgate.netrsc.org This method has been successfully applied to the synthesis of dimethylisoindolin-1-ones from 2-halo-N-isopropyl-N-alkylbenzamide substrates. researchgate.net The reaction proceeds via a radical pathway initiated by the base. researchgate.net It is proposed that the reaction begins with the formation of an aryl radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) to generate a more stable tertiary alkyl radical. researchgate.net This alkyl radical subsequently attacks the benzamide ring in a 5-exo-trig cyclization, leading to the formation of the five-membered isoindolinone ring after electron and proton transfer. researchgate.net This methodology exhibits excellent selectivity for the functionalization of tertiary sp³ C-H bonds over primary and secondary ones. researchgate.net

Table 2: Key Features of KOtBu-Mediated Isoindolinone Synthesis

Feature Description
Catalyst Transition-metal-free
Base KOtBu
Key Intermediate Aryl radical followed by tertiary alkyl radical via 1,5-HAT
Selectivity High selectivity for tertiary sp³ C-H bonds
Reaction Type Radical-mediated intramolecular C-C coupling

This table summarizes the characteristics of the KOtBu-mediated synthesis of dimethylisoindolin-1-ones. researchgate.net

Selective Functionalization via Hydrogen Atom Transfer (HAT)

Hydrogen Atom Transfer (HAT) is a powerful strategy in organic synthesis for the selective functionalization of remote C-H bonds. nih.govnih.govacs.org This radical-mediated process allows for the activation of strong C-H bonds under relatively mild conditions. rsc.org The general principle involves the generation of a reactive radical that selectively abstracts a hydrogen atom from a specific position in the substrate, creating a new carbon-centered radical that can then undergo further reactions. nih.gov

In the context of isoindolinone synthesis, intramolecular HAT is a key step in several methodologies. researchgate.netnih.gov For instance, in the KOtBu-mediated synthesis described above, a 1,5-HAT from an aryl radical to a tertiary sp³ C-H bond is the crucial step that dictates the regioselectivity of the cyclization. researchgate.net The thermodynamic favorability of forming a stable tertiary radical drives this transfer. researchgate.netnih.gov

Radical Pathway Investigations in Isoindolinone Formation

Radical-mediated reactions have emerged as a powerful tool for the synthesis of isoindolinones, often proceeding under mild conditions with high efficiency. nih.govrsc.org These pathways typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the isoindolinone ring.

One notable example involves the radical trifluoromethylation and cyclization of tertiary enamides. nih.govrsc.org In this process, a trifluoromethyl radical (CF3•) is generated from a source like TMSCF3 in the presence of an oxidant. nih.govrsc.org This radical then attacks the enamide to form a radical intermediate. nih.govrsc.org This intermediate can then undergo an intramolecular cyclization onto the aryl ring, followed by oxidation and deprotonation to yield the trifluoromethyl-containing isoindolinone. nih.govrsc.org The viability of a radical pathway in this transformation was supported by a control experiment where the addition of TEMPO, a radical scavenger, significantly decreased the product yield. nih.govrsc.org

A plausible mechanism for this radical cascade is as follows:

Generation of the CF3• radical.

Attack of the CF3• radical on the enamide to form radical intermediate A .

Intramolecular cyclization of intermediate A to give radical intermediate B .

Oxidation of intermediate B to form intermediate C .

Deprotonation of intermediate C to yield the final isoindolinone product. nih.gov

Another approach utilizes a radical-mediated intramolecular coupling of two C-H bonds in N,N-diisopropyl benzamides to construct 3,3-dimethyl isoindolinones. sorbonne-universite.fr This metal-free method is proposed to proceed through the formation of an alkyl radical via oxidative cleavage of an alkyl C-H bond, followed by an intramolecular homolytic aromatic substitution to form the lactam ring. sorbonne-universite.fr

Furthermore, nickel-mediated intramolecular arylation of alkyl C-H bonds in benzamide substrates has been shown to proceed through a radical mechanism at room temperature. nih.gov The proposed mechanism involves a single electron transfer from a Ni(0) complex to the substrate to generate a radical anion, followed by loss of a halide to form an aryl radical. nih.gov This aryl radical then undergoes intramolecular hydrogen atom abstraction and subsequent radical addition to the arene to form the isoindolinone product. nih.gov

Green Chemistry Approaches in Dimethylisoindolin-1-one Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing isoindolinones. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.

Catalyst-Free and Solvent-Free Methodologies

A significant advancement in green synthesis is the development of catalyst- and solvent-free reactions. One such method describes the three-component synthesis of isoindolin-1-one-3-phosphonates from 2-formylbenzoic acid, a primary amine, and a trialkyl phosphite at ambient temperature. researchgate.net This reaction proceeds in excellent yields without the need for a catalyst or solvent. researchgate.net Similarly, a one-pot, three-component synthesis of 2,3-disubstituted isoindolin-1-ones has been achieved under solvent-free conditions by heating 2-formylbenzoic acid, an amine, and a β-dicarbonyl compound. researchgate.net

The synthesis of N-substituted isoindolinones has also been accomplished via the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) and amines using ultrathin Pt nanowires as catalysts under 1 bar of hydrogen, offering excellent yields in a one-pot synthesis. nih.gov

Dioxane-Mediated Aerobic Oxidation

An intriguing and green synthetic route involves the dioxane-mediated aerobic oxidation of isoindolines to isoindolinones. nih.govacs.org This method utilizes molecular oxygen from the air as the terminal oxidant and, remarkably, requires no catalyst. acs.org The reaction is typically carried out by heating the isoindoline (B1297411) substrate in 1,4-dioxane (B91453) in an open-air flask. acs.org Mechanistic studies suggest a selective hydrogen atom transfer process, which circumvents the formation of common oxidation byproducts. nih.govacs.org Electron paramagnetic resonance (EPR) studies have provided evidence for the role of 1,4-dioxane as a co-oxidant in similar laccase-catalyzed oxidations. mdpi.com

The dioxane-mediated aerobic oxidation exhibits notable chemoselectivity. nih.govacs.org For instance, the oxidation is selective for the isoindoline ring even in the presence of other oxidizable sites, such as a tertiary-benzylic C-H bond. acs.org This selectivity is a significant advantage, as it allows for the late-stage oxidation of complex molecules without the need for protecting groups. nih.gov A key finding is that a chiral tertiary benzylic position was not racemized during the oxidation process. nih.govacs.org This method has been successfully applied to the synthesis of methyl indoprofen (B1671935) through a late-stage oxidation. nih.govacs.org

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the yield and purity of the target compound is a critical aspect of synthetic chemistry. For this compound, various strategies can be employed, drawing from general principles of isoindolinone synthesis.

Catalyst Screening and Ligand-Free Conditions

The choice of catalyst and the presence or absence of ligands can significantly impact the outcome of a reaction. For instance, in the synthesis of substituted 3-methyleneisoindolin-1-ones, a comparison between CuI and Cu(OAc)2•H2O as catalysts revealed that the latter provided better results under microwave irradiation. mdpi.com

Ligand-free conditions are often desirable as they simplify the reaction setup and reduce costs. A microwave-assisted, ligand-free Pd-catalyzed domino C-C/C-N coupling reaction has been reported for the construction of diverse isoindolinone derivatives. thieme-connect.com This method offers moderate to good yields and high stereoselectivity without the need for extra-dry conditions. thieme-connect.com Another ligand-free approach involves a copper(I)-catalyzed regio- and stereo-selective assembly of 2-iodobenzamide (B1293540) and a terminal alkyne to produce (Z)-3-methyleneisoindolin-1-ones in excellent yields. researchgate.net

The following table summarizes the optimization of reaction conditions for the synthesis of (Z)-3-methyleneisoindolin-1-one, which can inform strategies for synthesizing this compound.

EntryCatalystBaseSolventTemperature (°C)Time (min)Yield (%)
1CuI (10 mol%)DBU (2.0 equiv)DMF1203058
2Cu(OAc)2•H2O (10 mol%)DBU (2.0 equiv)DMF1203072
3Cu(OAc)2•H2O (10 mol%)K2CO3 (2.0 equiv)DMF1203045
4Cu(OAc)2•H2O (10 mol%)Cs2CO3 (2.0 equiv)DMF1203061
5Cu(OAc)2•H2O (10 mol%)DBU (2.0 equiv)Dioxane1203065
6Cu(OAc)2•H2O (10 mol%)DBU (2.0 equiv)Toluene1203055
7Cu(OAc)2•H2O (10 mol%)DBU (2.0 equiv)DMF1003063
8Cu(OAc)2•H2O (10 mol%)DBU (2.0 equiv)DMF1403070
9Cu(OAc)2•H2O (10 mol%)DBU (2.0 equiv)DMF1201568
10Cu(OAc)2•H2O (10 mol%)DBU (2.0 equiv)DMF1204573

Data adapted from a study on the synthesis of (Z)-3-methyleneisoindolin-1-ones. mdpi.com

Solvent System Optimization

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly impact reaction kinetics, yield, and purity of the final product. The optimization of the solvent system often involves screening a variety of solvents with different polarities and boiling points to identify the most suitable medium for the specific reaction type.

In the context of palladium-catalyzed direct C-H carbonylation for the synthesis of isoindolinones, solvents such as 1,2-dichloroethane (B1671644) (DCE) have been utilized. doi.org The selection of a non-polar aprotic solvent like DCE can be advantageous in reactions where reactants have limited polarity. For reactions involving polar starting materials or intermediates, polar aprotic solvents like dimethylformamide (DMF) are often employed. The ability of DMF to solubilize a wide range of organic and inorganic compounds makes it a versatile solvent in many synthetic procedures.

The optimization process for the synthesis of this compound would typically involve a systematic study of various solvents, as outlined in the table below. The goal is to maximize the yield and minimize the formation of byproducts.

SolventPolarityBoiling Point (°C)Rationale for Use in SynthesisPotential Impact on this compound Synthesis
1,2-Dichloroethane (DCE) Non-polar aprotic83.5Solubilizes non-polar starting materials and reagents.Can facilitate reactions with non-polar precursors, potentially leading to cleaner reaction profiles. doi.org
Dimethylformamide (DMF) Polar aprotic153High boiling point allows for reactions at elevated temperatures; good solubilizing power for a variety of reagents. May enhance the rate of reaction and improve the solubility of metal catalysts and additives.
Acetonitrile (B52724) Polar aprotic82Can improve dielectric heating and reaction homogeneity in microwave-assisted synthesis. Potentially useful for accelerating the reaction under microwave irradiation, leading to shorter reaction times.
Toluene Non-polar aprotic111Can be used in reactions requiring azeotropic removal of water or other small molecules.May be suitable for specific synthetic routes where water is a byproduct.
Tetrahydrofuran (THF) Polar aprotic66Good solvent for organometallic reagents and can facilitate reactions at lower temperatures. nih.govA viable option for syntheses involving organometallic intermediates, such as those in nickel-mediated cross-coupling reactions. nih.gov

Mechanistic studies can aid in optimizing reaction conditions. For instance, in some one-pot syntheses, an aprotic solvent like acetonitrile has been found to enhance the nucleophilic properties of reactants. mdpi.com

Stoichiometry and Reaction Condition Control

Precise control over the stoichiometry of reactants, catalysts, and additives is fundamental to achieving high yields and selectivity in the synthesis of this compound. The molar ratios of the starting materials directly influence the reaction pathway and the formation of the desired product versus potential side products.

A documented synthesis of this compound through a palladium-catalyzed direct C-H carbonylation utilized a specific set of stoichiometric conditions. doi.org In this reaction, the starting benzylamine (B48309) (0.2 mmol) was treated with carbon monoxide (1 atm), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 10 mol%), an oxidant, and an additive in the chosen solvent. doi.org A variation of this reaction employed 3.0 equivalents of copper(II) trifluoroacetate (B77799) hydrate (Cu(TFA)₂ hydrate) as the oxidant and 1 equivalent of m-trifluoromethylbenzoic acid (m-CF₃PhCOOH) as an additive, leading to a 72% yield of this compound. doi.org

The following table outlines the key reactants and their stoichiometric roles in a representative synthesis of this compound.

Reactant/ReagentStoichiometric RoleExample Molar Ratio/EquivalentsImportance of Control
Starting Benzylamine Substrate1.0 equivThe limiting reagent that determines the theoretical maximum yield.
Carbon Monoxide (CO) Carbon source1 atm (excess)Ensures complete carbonylation of the C-H bond.
Palladium(II) acetate (Pd(OAc)₂) Catalyst0.02 mmol (10 mol%)A sub-stoichiometric amount is used to facilitate the reaction without being consumed. The concentration can affect reaction rate and efficiency. doi.org
Copper(II) trifluoroacetate hydrate (Cu(TFA)₂ hydrate) Oxidant3.0 equivEssential for the catalytic cycle, reoxidizing the palladium catalyst. The amount can influence the rate of catalyst turnover. doi.org
m-Trifluoromethylbenzoic acid (m-CF₃PhCOOH) Additive1.0 equivCan act as a ligand or proton shuttle to facilitate the C-H activation step. The stoichiometry can impact the reaction's efficiency. doi.org

Controlling reaction conditions such as temperature and reaction time is also crucial. The aforementioned synthesis was conducted at 100°C for 16 hours. doi.org Deviations from these optimized conditions could lead to incomplete reactions or the formation of degradation products. The principle of stoichiometry-controlled synthesis is a cornerstone for producing materials with desired properties and has been successfully applied in various fields, including the synthesis of two-dimensional materials and quantum dots. nih.govnih.gov

Spectroscopic Characterization and Advanced Analytical Techniques for 5,6 Dimethylisoindolin 1 One

Chromatographic Methods for Purity Assessment (e.g., HPLC)

Chromatographic techniques are indispensable for the separation and purification of isoindolinone derivatives from reaction mixtures and for the assessment of their purity. Techniques such as flash chromatography and column chromatography are routinely employed for the purification of these compounds. scispace.commdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical tool for determining the purity of the final compound with high accuracy.

The purity of synthesized isoindolinone derivatives is often confirmed by analyzing the crude reaction mixture and the purified product. For instance, in the synthesis of various isoindolinone derivatives, the fractions isolated after chromatographic purification are typically analyzed to confirm the structure and purity of the compound. scispace.commdpi.com While specific HPLC conditions for 5,6-Dimethylisoindolin-1-one are not detailed in the available literature, a general approach can be inferred from the analysis of related structures. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a gradient elution to ensure the separation of the main compound from any impurities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for Purity Assessment of Isoindolinone Derivatives

ParameterTypical Value/Condition
Instrument High-Performance Liquid Chromatograph
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 230 nm and 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Note: This table represents typical starting conditions for method development for an isoindolinone compound and would require optimization for this compound.

UV-Visible Spectroscopy for Electronic Transitions and Binding Studies

UV-Visible spectroscopy is a valuable technique for investigating the electronic transitions within a molecule and can provide insights into its electronic structure. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. uzh.chionicviper.org For organic molecules, the most common transitions are from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. libretexts.orgyoutube.comslideshare.net

In the case of isoindolinone derivatives, the aromatic ring and the carbonyl group constitute the primary chromophore responsible for UV absorption. Studies on related isoindole-1,3-dione compounds, which share a similar chromophoric system, show strong absorbance peaks in the near ultraviolet (NUV) region, typically between 229 and 231 nm. acgpubs.orgresearchgate.net These absorptions are generally attributed to π → π* transitions within the aromatic system. uzh.ch The presence of lone pair electrons on the nitrogen and oxygen atoms also allows for n → π* transitions, although these are typically weaker and may be observed at longer wavelengths. uzh.ch

The specific substitution pattern on the aromatic ring, such as the two methyl groups in this compound, is expected to have a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima compared to the parent isoindolin-1-one (B1195906).

Table 2: UV-Visible Absorption Data for Related Isoindole-1,3-dione Compounds in CH2Cl2

CompoundMaximum Absorbance (λmax) (nm)
Compound 5229
Compound 6231
Compound 7230
Compound 8230
Compound 9229
Compound 10229

Data sourced from a study on various isoindole-1,3-dione derivatives, which serve as structural analogs for understanding the electronic properties of isoindolinones. acgpubs.orgresearchgate.net

These absorbance peaks in the NUV region correspond to the π → π* electronic transitions. acgpubs.orgresearchgate.net The consistency of the λmax values across different derivatives suggests that the core chromophore dictates the primary absorption characteristics. researchgate.net UV-Visible spectroscopy can also be employed in binding studies, where changes in the absorption spectrum (e.g., shifts in λmax or changes in absorbance intensity) upon the addition of a binding partner can provide information about the binding affinity and stoichiometry.

Computational and Theoretical Chemistry Investigations of Dimethylisoindolin 1 Ones

Quantum Mechanical Calculations (DFT, G3MP2, LC-ωPBE, MP2, B3LYP)

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP, LC-ωPBE) and other high-level theories (e.g., G3MP2, MP2) are employed to model molecular systems.

Structural Optimization and Geometric Parameters

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, which calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

Once the optimized geometry is obtained, computational methods can predict various spectroscopic data.

NMR (Nuclear Magnetic Resonance): Theoretical chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra.

IR (Infrared): Vibrational frequencies are calculated to predict the appearance of an IR spectrum, helping to identify characteristic functional groups.

UV-Vis (Ultraviolet-Visible): Electronic transitions can be calculated to predict the wavelengths of maximum absorbance in a UV-Vis spectrum.

Validation of Experimental Results with Theoretical Predictions

In studies where both experimental and computational work is performed, the theoretically predicted data is compared with experimental findings. A strong correlation between the two validates the computational model and provides a deeper understanding of the molecule's properties.

Molecular Orbital Theory and Reactivity Analysis

This area of computational chemistry provides insights into the reactivity and stability of a molecule.

Frontier Molecular Orbitals (FMOs) for Kinetic Stability and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing valuable information about its reactivity and intermolecular interactions.

While the framework for such a computational study is well-established, the specific application to 5,6-Dimethylisoindolin-1-one has not been documented. Future research may explore the computational properties of this and other isoindolinone derivatives, which could be valuable for applications in medicinal chemistry and materials science.

Chemical Hardness, Electronic Chemical Potential, and Electrophilicity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of chemical species through various descriptors. Among these, the electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) are fundamental in predicting the behavior of molecules in chemical reactions.

The electronic chemical potential (μ) indicates the tendency of electrons to escape from a system. It is formally defined as the negative of the electronegativity and can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as follows: μ ≈ (EHOMO + ELUMO) / 2

Chemical hardness (η) measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," implying lower reactivity, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. It is calculated as: η ≈ (ELUMO - EHOMO) / 2

The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, essentially measuring its electrophilic power. nih.gov It is defined in terms of the chemical potential and hardness: nih.govnih.gov ω = μ² / 2η

Reactivity DescriptorFormulaSignificance
Electronic Chemical Potential (μ) (EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to charge transfer
Global Electrophilicity Index (ω) μ² / 2ηElectron-accepting ability
Global Softness (S) 1 / 2ηMeasure of reactivity

This table presents the definitions of common DFT-based reactivity descriptors. The values are dependent on the specific molecule and the level of theory used for calculation.

Mechanistic Insights from Computational Simulations

Computational simulations, particularly those employing DFT, are invaluable for elucidating complex reaction mechanisms, identifying transient intermediates, and mapping the energy profiles of chemical reactions involving isoindolinone scaffolds.

Elucidation of Radical Pathways and Transition States

Computational chemistry provides critical insights into reaction pathways that are difficult to study experimentally, such as those involving highly reactive radical intermediates. For the synthesis of dimethylisoindolinones, a radical pathway has been proposed and is supported by computational analysis. researchgate.net

One proposed mechanism involves the formation of an aryl radical that subsequently translocates via a 1,5-hydrogen atom transfer (HAT) to generate a more stable tertiary alkyl carbon-centered radical. researchgate.net This alkyl radical can then attack the benzamide (B126) ring in a 5-exo-trig cyclization. DFT calculations can be employed to model the transition states for each step of this proposed pathway, including the HAT and the cyclization steps. By calculating the activation energies, researchers can determine the rate-determining step and validate the plausibility of the proposed radical mechanism over alternative pathways. researchgate.net Such studies are crucial for optimizing reaction conditions and designing new synthetic routes for substituted isoindolinones. chim.it

Analysis of Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental process in many radical reactions. nih.gov Computational studies allow for a detailed analysis of HAT mechanisms, including the geometry of the transition state and the energetic barriers involved. In the synthesis of dimethylisoindolinones from 2-halo-N-isopropyl-N-alkylbenzamide substrates, a 1,5-HAT process is believed to be responsible for the selective functionalization of the tertiary sp³ C-H bond. researchgate.net

Theoretical modeling of this process would involve locating the transition state for the hydrogen abstraction by the aryl radical. These calculations can provide precise information on bond-breaking and bond-forming distances and reveal the influence of electronic and steric factors on the reaction's feasibility. researchgate.net Furthermore, computational investigations on related systems have explored photoinduced HAT cascades, where a catalyst abstracts a hydrogen atom from the substrate. nih.gov These studies combine experimental data with calculations to suggest that the hydrogen atom is shuttled via the catalyst to another position on the substrate, leading to an intermediate that can then tautomerize. nih.gov Molecular dynamics simulations based on DFT can also be used to investigate the reaction mechanism of HAT, revealing whether the process occurs in a single concerted step (HAT) or through a stepwise electron transfer-proton transfer (ET-PT) mechanism. mdpi.com

Molecular Dynamics Simulations for Pharmacokinetic Predictions (ADME)

In modern drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial to avoid late-stage failures. In silico methods, including molecular dynamics (MD) simulations, are increasingly used to forecast these pharmacokinetic parameters before a compound is synthesized. nih.govmdpi.com For the isoindolin-1-one (B1195906) scaffold, computational tools are employed to perform ADMET predictions. thesciencein.org

MD simulations can provide insights into how a molecule like this compound might interact with biological membranes or metabolic enzymes. These simulations model the dynamic behavior of the ligand-protein or ligand-membrane complex over time, offering a more realistic view of the interactions than static docking models. plos.org The results from these simulations can be used to estimate properties like membrane permeability, plasma protein binding, and interaction with cytochrome P450 enzymes, which are key to a drug's metabolic profile. mdpi.comnih.gov

ADME PropertyDescriptionImportance in Drug Development
Absorption The process by which a drug enters the bloodstream. Often predicted by Caco-2 permeability and Human Intestinal Absorption (HIA).Determines bioavailability after oral administration.
Distribution The reversible transfer of a drug from one location to another within the body. Key parameters include Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration.Affects the concentration of the drug at its target site.
Metabolism The chemical modification of a drug by the body, primarily by enzymes like Cytochrome P450 (CYP).Influences the drug's half-life and potential for drug-drug interactions.
Excretion The removal of the drug and its metabolites from the body.Determines the duration of action and potential for accumulation.

This table outlines the key components of ADME profiling, which are commonly predicted using in silico methods for drug candidates. nih.govthesciencein.org

Computational Toxicology and In Silico Screening for Bioactivity

Computational toxicology and in silico screening are essential tools for the early-stage assessment of a compound's potential bioactivity and toxicity, thereby reducing the reliance on animal testing and accelerating the drug development pipeline. nih.govnih.govjscimedcentral.com

In Silico Screening for Bioactivity: Virtual screening involves docking a library of compounds, such as isoindolinone derivatives, into the active site of a biological target (e.g., a protein kinase) to predict binding affinity and mode. thesciencein.org This approach allows for the rapid identification of potential hits from a large chemical space. For instance, studies on isoindolin-1-one scaffolds have used structure-based virtual screening to identify potential inhibitors of enzymes like MNK2, which is implicated in cancer. thesciencein.org Similarly, related phthalimide (B116566) derivatives have been evaluated as potential inhibitors for the protein kinase PAK1 through DFT calculations and molecular docking studies. ijabbr.com These methods help prioritize which derivatives of this compound might warrant synthesis and further biological testing. researchgate.netrsc.org

Pharmacological and Biological Activity Profiling of Dimethylisoindolin 1 Ones

Anticancer Activities

The isoindolin-1-one (B1195906) moiety is recognized as a valuable scaffold for the development of novel anticancer agents. nih.govmdpi.com Various derivatives have demonstrated the ability to inhibit the growth of cancer cells, induce programmed cell death, and interfere with cell cycle progression, making them promising candidates for further oncological research.

Inhibition of Cell Proliferation in Specific Cancer Cell Lines (e.g., HT-29, Jurkat, HepG2, K562)

Derivatives of the isoindolin-1-one class have shown cytotoxic effects across a spectrum of human cancer cell lines. The antiproliferative activity is often dependent on the specific chemical modifications to the core structure. For instance, certain isoindolinone analogs have been reported to be effective against human colon adenocarcinoma (HT-29), chronic myelogenous leukemia (K562), T-cell leukemia (Jurkat), and hepatocellular carcinoma (HepG2) cell lines. nih.govnih.govmdpi.com

One study on plastoquinone (B1678516) (PQ) analogs, which feature a different core but are tested against similar cell lines, showed significant cytotoxic activity against K562 and Jurkat cells, with IC50 values of 6.40 ± 1.73 μM and 7.72 ± 1.49 μM, respectively, for a specific analog (PQ2). nih.gov In another research effort, a series of 5-bromo-7-azaindolin-2-one derivatives were evaluated, with the most active compound showing potent activity against HepG2 cells, with an IC50 value of 2.357 μM. nih.gov

Below is a table summarizing the antiproliferative activity of selected isoindolin-1-one and related derivatives against various cancer cell lines.

Compound ClassCell LineCancer TypeIC50 / ED50 (µM)Reference
Plastoquinone Analog (PQ2)K562Chronic Myelogenous Leukemia6.40 ± 1.73 nih.gov
Plastoquinone Analog (PQ2)JurkatT-cell Leukemia7.72 ± 1.49 nih.gov
5-bromo-7-azaindolin-2-one derivative (23p)HepG2Hepatocellular Carcinoma2.357 nih.gov
Cembrane DiterpeneHT-29Colon Adenocarcinoma2.70 µg/mL mdpi.com

Induction of Apoptosis and Modulation of Apoptotic Pathways

A key mechanism behind the anticancer effect of isoindolinone derivatives is the induction of apoptosis, or programmed cell death. nih.gov Research has shown that these compounds can trigger cellular apoptosis through various pathways. For example, a series of 3-methyleneisoindolinones were found to induce intracellular oxidative stress, which leads to a decrease in the mitochondrial membrane potential and ultimately results in apoptosis in head and neck squamous cell carcinoma cells. nih.gov

Furthermore, some isoindolin-1-one derivatives function by inhibiting anti-apoptotic proteins. Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein that is often overexpressed in cancers, contributing to tumor survival and drug resistance. nih.gov A novel Mcl-1 inhibitor based on the isoindolinone scaffold has been shown to disrupt Mcl-1:BIM complexes and induce caspase-3/7 activity, key events in the apoptotic cascade. nih.gov This targeted inhibition of Mcl-1 restores the intrinsic apoptotic pathway, highlighting a sophisticated mechanism of action. nih.gov In pancreatic cancer cells, a selective small-molecule Mcl-1 inhibitor was shown to induce apoptosis in a time- and dose-dependent manner, accompanied by cytochrome c release and caspase-3 activation. nih.gov

Impact on Cell Cycle Regulation (e.g., G2/M Phase Arrest)

In addition to inducing apoptosis, isoindolinones can exert their anticancer effects by disrupting the normal progression of the cell cycle. Uncontrolled cell proliferation, a hallmark of cancer, is a result of a disordered cell cycle. frontiersin.org Certain anticancer agents can cause cell cycle arrest at specific checkpoints, such as the G2/M phase, preventing the cell from dividing and proliferating. nih.govnih.gov

Studies on various compounds have demonstrated that G2/M arrest is a viable strategy for inhibiting cancer cell growth. frontiersin.orgmdpi.comnih.gov For instance, treatment with some chalcone (B49325) derivatives, which share some structural similarities with open-chain precursors of isoindolinones, induced significant G2/M arrest in ovarian cancer cell lines. mdpi.com While direct evidence for 5,6-Dimethylisoindolin-1-one is limited, research on related 3-methyleneisoindolinone derivatives showed they can interrupt the cell cycle, leading to an increase in the sub-G1 population, which is indicative of apoptotic cells. nih.gov This suggests that the isoindolin-1-one scaffold is capable of modulating cell cycle progression as part of its antitumor activity.

Inhibition of Tumor Growth in Preclinical Models

The anticancer potential of isoindolin-1-one derivatives has been validated in in vivo preclinical models. These studies provide crucial evidence of a compound's efficacy in a whole-organism setting. For example, a novel Mcl-1 inhibitor with an isoindolinone core demonstrated potent activity in mouse xenograft models of both hematological and solid tumors. nih.gov In a subcutaneous xenograft model using a non-small cell lung cancer cell line, intravenous administration of the inhibitor resulted in significant tumor regression. nih.gov

Similarly, another selective Mcl-1 inhibitor, UMI-77, effectively inhibited tumor growth in an in vivo BxPC-3 pancreatic cancer xenograft model. nih.gov In studies involving isoindoline-1,3-dione derivatives tested against Ehrlich Ascites Carcinoma in a mouse model, the compounds were found to reduce tumor volume and increase the lifespan of the tumor-bearing mice. researchgate.net These findings underscore the therapeutic potential of the isoindolin-1-one class of compounds in controlling tumor growth in vivo. nih.govnih.gov

Target Interaction Studies (e.g., Cyclin-Dependent Kinase 7 (CDK7) Inhibition)

Identifying the specific molecular targets of a drug candidate is fundamental to understanding its mechanism of action. For the isoindolin-1-one class, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a potential target. nih.gov CDK7 is a crucial enzyme that regulates both the cell cycle and transcription, making it an attractive target for anticancer therapies. nih.gov

Cheminformatic studies, including molecular docking simulations, have been used to screen libraries of isoindolinone compounds against CDK7. nih.gov These computational studies predicted that isoindolin-1-one derivatives can have a high binding affinity for the active site of CDK7, suggesting they could act as inhibitors. nih.gov The stability of these interactions was further supported by molecular dynamics simulations. nih.gov These in silico results strongly suggest that isoindolin-1-one moieties are promising candidates for the development of effective CDK7 inhibitors for cancer therapy. nih.gov

Antimicrobial Properties

Beyond their anticancer effects, compounds featuring the isoindolin-1-one scaffold have been investigated for their potential as antimicrobial agents. researchgate.netnih.gov A range of N-substituted isoindolin-1-one derivatives have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microbes. nih.gov

Efficacy Against Bacterial Strains (e.g., E. coli, S. aureus, Bacillus subtilis)

The isoindolin-1-one core structure is a recognized motif in medicinal chemistry, and its derivatives have demonstrated notable antibacterial properties. Studies have shown that certain N-substituted isoindolin-1-ones possess potential as antimicrobial agents. nih.gov A review of isoindole derivatives highlights that isoindolinones have shown promising activity against a panel of bacteria including Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, and the Gram-negative strain Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were reported to be in the range of 0.328 to 3.6 mg/mL, indicating a level of efficacy comparable to some β-lactam antibiotics.

Further research into novel isoindolin-1-one derivatives containing piperidine (B6355638) fragments has also demonstrated good activity against various phytopathogenic bacteria. nih.gov The antibacterial spectrum of the isoindolinone scaffold suggests its potential as a foundational structure for the development of new antibacterial agents. researchgate.net

Table 1: Antibacterial Activity of Isoindolinone Derivatives

Bacterial Strain Type Activity Noted MIC Range (mg/mL)
Escherichia coli (E. coli) Gram-Negative Promising 0.328 - 3.6
Staphylococcus aureus (S. aureus) Gram-Positive Promising 0.328 - 3.6
Bacillus subtilis (B. subtilis) Gram-Positive Promising 0.328 - 3.6
Micrococcus roseus Gram-Positive Promising 0.328 - 3.6

Mechanisms of Antimicrobial Action

The mechanisms through which isoindolin-1-one derivatives exert their antimicrobial effects are multifaceted. For some derivatives, the mode of action involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair. The general mechanism can involve the inhibition of cell growth by interacting with and modulating specific biomolecular targets like proteins or nucleic acids.

More direct evidence comes from studies on specific derivatives. For instance, scanning electron microscopy (SEM) studies on the derivative Y8, an isoindolin-1-one containing a piperidine moiety, revealed that it induces the collapse of the cell membrane in the bacterium Xanthomonas oryzae pv oryzae (Xoo). nih.gov Proteomic analysis further suggested that this compound may act as a multifunctional agent by affecting the formation of bacterial biofilms. nih.gov Antimicrobial compounds can be categorized based on their mechanisms, which include inhibiting cell wall synthesis, altering plasma membrane integrity, and disrupting protein or nucleic acid synthesis. mdpi.com The damage to the cell membrane observed with isoindolinone derivatives aligns with these established antimicrobial strategies.

Enzymatic Inhibition Studies

Urease is a key enzyme for several pathogens, including Helicobacter pylori, which is associated with gastric ulcers and cancer. researchgate.netnih.gov Inhibition of this enzyme is a critical therapeutic strategy. A study involving a one-pot, four-component synthesis of a new series of 2,3-disubstituted isoindolin-1-ones demonstrated that all sixteen synthesized derivatives exhibited urease inhibitory activity. nih.gov

Among the tested compounds, one derivative in particular, compound 5c , showed the most potent activity with a half-maximal inhibitory concentration (IC₅₀) of 10.07 ± 0.28 µM. nih.gov This potency was significantly greater than that of the standard inhibitors thiourea (B124793) (IC₅₀ = 22.01 ± 0.10 µM) and hydroxyurea (B1673989) (IC₅₀ = 100.00 ± 0.02 µM). nih.gov Molecular docking studies corroborated these in vitro results, suggesting a favorable interaction between the isoindolin-1-one derivatives and the active site of the urease enzyme. nih.gov These findings underscore the therapeutic potential of the isoindolin-1-one scaffold in developing novel and potent urease inhibitors. researchgate.net

Table 2: Urease Inhibitory Activity of Isoindolin-1-one Derivatives

Compound IC₅₀ (µM)
Isoindolin-1-one derivative 5c 10.07 ± 0.28 nih.gov
Thiourea (Standard) 22.01 ± 0.10 nih.gov
Hydroxyurea (Standard) 100.00 ± 0.02 nih.gov

Histone deacetylases (HDACs) are crucial epigenetic regulators, and their inhibition has emerged as a significant strategy in cancer therapy. nih.govresearchgate.net The isoindolinone skeleton has been identified as a "privileged core structure" for the development of potent HDAC inhibitors. researchgate.net

A study focused on designing and synthesizing novel isoindolinone derivatives led to the discovery of several compounds with potent HDAC inhibitory activity. nih.gov Specifically, twelve of the synthesized compounds demonstrated nanomolar IC₅₀ values against HDAC1. The most effective compounds, 5a , 5b , and 13a , exhibited IC₅₀ values of 65.6 nM, 65.1 nM, and 57.9 nM, respectively. nih.gov Further investigation established that compound 5b acts as a selective inhibitor for HDAC1-3. nih.gov Additionally, hydroxamic acid derivatives incorporating an isoindolinone structure have also been shown to be potent HDAC inhibitors. nih.gov This body of research highlights the significant potential of the isoindolinone scaffold in the design of novel anticancer agents targeting HDACs. nih.govekb.eg

Table 3: HDAC1 Inhibitory Activity of Select Isoindolinone Derivatives

Compound IC₅₀ against HDAC1 (nM)
5a 65.6 nih.gov
5b 65.1 nih.gov
13a 57.9 nih.gov

Neuroprotective Effects

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases. nih.gov Research into synthetic derivatives of the related isoindoline-dione structure has revealed significant neuroprotective capabilities. A study demonstrated that three such derivatives were capable of increasing the viability of SH-SY5Y neuroblastoma cells under oxidative stress. nih.gov The protective mechanism involved reducing intracellular reactive oxygen species (ROS) and downregulating the expression of oxidative stress-related genes. nih.gov

Similarly, certain isoindoline-1,3-dione derivatives have shown a neuroprotective effect against hydrogen peroxide (H₂O₂)-induced cell death in PC12 neuronal cells. nih.gov While these studies focus on the isoindoline-1,3-dione scaffold, the shared core structure suggests that isoindolin-1-ones could also possess neuroprotective properties, potentially through antioxidant and anti-aggregation mechanisms, positioning them as interesting candidates for further investigation in the context of neurodegenerative disorders. mdpi.com

Anticholinesterase Activity

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for managing Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.govnih.gov While direct studies on this compound are not available, research on the structurally related isoindoline-1,3-dione scaffold has shown significant promise in this area.

A novel series of isoindolin-1,3-dione-based acetohydrazides was designed and evaluated as potential cholinesterase inhibitors. The in vitro results revealed potent activity, with IC₅₀ values against AChE ranging from 0.11 ± 0.05 to 0.86 ± 0.02 µM, and against BChE from 5.7 ± 0.2 to 30.2 ± 2.8 µM. nih.gov Another study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids also reported potent AChE inhibitory activity, with IC₅₀ values between 2.1 and 7.4 µM. nih.gov These findings indicate that the isoindoline (B1297411) core is a valuable pharmacophore for designing new cholinesterase inhibitors for potential application in Alzheimer's disease therapy. nih.govresearchgate.net

Table 4: Anticholinesterase Activity of Isoindoline-1,3-dione Derivatives

Enzyme IC₅₀ Range (µM) Compound Series
Acetylcholinesterase (AChE) 0.11 - 0.86 Acetohydrazides nih.gov
Butyrylcholinesterase (BChE) 5.7 - 30.2 Acetohydrazides nih.gov
Acetylcholinesterase (AChE) 2.1 - 7.4 N-benzyl pyridinium hybrids nih.gov

Other Potential Biological Activities (based on broader isoindolinone derivatives)

The isoindolinone scaffold is a key structural motif in a variety of biologically active compounds. Research into its derivatives has uncovered potential therapeutic effects across several areas, including neurology, inflammation, and oncology.

Derivatives of the isoindoline core structure have shown promise as both anxiolytic and anticonvulsant agents. Studies have explored how modifications to this chemical backbone can influence its interaction with the central nervous system.

Certain chalcone derivatives, which share structural similarities with isoindolinones, have demonstrated anxiolytic-like and anticonvulsant effects. biointerfaceresearch.com These effects are believed to be mediated through the GABAergic system, a key inhibitory neurotransmitter system in the brain. biointerfaceresearch.com Similarly, novel synthesized pentacyclic benzodiazepine (B76468) derivatives have exhibited significant anticonvulsant, sedative, and anxiolytic properties in animal models. mdpi.com

In the realm of anticonvulsant activity, researchers have synthesized and evaluated various isoindoline-1,3-dione derivatives. nih.gov One study identified a lead compound that effectively increased the latency to seizure, reduced the duration of seizures, and lowered the post-seizure mortality rate in a preclinical model. nih.gov Further research into N-arylisoindoline compounds found that several analogs could protect against pentylenetetrazole-induced seizures, with some demonstrating potency comparable to the established anticonvulsant drug phenytoin. researchgate.net

Compound ClassInvestigated ActivityModelKey Findings
Isoindoline-1,3-dione derivativesAnticonvulsantPreclinical seizure modelsIncreased seizure latency and reduced seizure duration. nih.gov
N-arylisoindoline analogsAnticonvulsantPentylenetetrazole-induced seizure modelProtection against seizures, with some compounds showing activity similar to phenytoin. researchgate.net
Chalcone derivativesAnxiolytic & AnticonvulsantZebrafish modelsEffects mediated through the GABAergic system. biointerfaceresearch.com
Pentacyclic benzodiazepinesAnxiolytic, Anticonvulsant, SedativeMurine modelsOne derivative showed potency comparable to diazepam. mdpi.com

The versatile isoindolinone structure has also been explored for its potential to modulate inflammation and mood disorders.

Several studies have highlighted the anti-inflammatory properties of isoindolinone derivatives. For example, 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione was found to possess significant analgesic and anti-inflammatory effects in vivo. edgccjournal.org The mechanism for the anti-inflammatory action of some isoindolinone-containing drugs, such as indoprofen (B1671935), involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. mdpi.com Other related heterocyclic compounds, like isoquinoline-1-carboxamide (B73039) derivatives, have been shown to suppress inflammatory responses in microglial cells by inhibiting key signaling pathways like MAPKs/NF-κB. nih.gov

In addition to anti-inflammatory effects, certain isoindolinone-related structures have been investigated for antidepressant activity. A series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and evaluated, with four compounds demonstrating potent antidepressant-like activity in a forced swimming test model. nih.gov One compound, in particular, was found to significantly reduce immobility time, an effect comparable to the reference antidepressant drug fluoxetine. nih.gov

Compound DerivativeInvestigated ActivityKey Findings
2-(5-methyl-2,3-dioxoindolin-1-yl)acetamideAntidepressantFour compounds showed potent antidepressant-like activity; one was comparable to fluoxetine. nih.gov
2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dioneAnti-inflammatory, AnalgesicDemonstrated pronounced analgesic and anti-inflammatory effects in vivo. edgccjournal.org
IndoprofenAnti-inflammatory, AnalgesicInhibits COX-1 and COX-2 enzymes to reduce inflammation and pain. mdpi.com
Isoquinoline-1-carboxamidesAnti-inflammatorySuppressed inflammation in microglial cells via inhibition of the MAPKs/NF-κB pathway. nih.gov

The isoindolinone scaffold has emerged as a promising framework for the development of inhibitors targeting key enzymes involved in cancer and viral replication.

Recent research has led to the discovery of novel isoindolinone-based inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. nih.gov Inhibition of PARP-1 is a validated strategy in cancer therapy. These newly identified isoindolinone inhibitors have shown high potency, operating in the single-digit nanomolar range. nih.gov

Furthermore, derivatives of isoindolin-1-one have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus. nih.gov The core structure of these inhibitors often includes features that can chelate the magnesium ions in the active site of the integrase enzyme, thereby blocking its function. nih.gov This mechanism is a hallmark of a class of antiretroviral drugs known as integrase strand transfer inhibitors (INSTIs). nih.gov

Target EnzymeCompound ClassTherapeutic AreaKey Findings
PARP-1Isoindolinone derivativesOncologyDiscovered potent inhibitors with single-digit nanomolar potency. nih.gov
HIV-1 IntegraseIsoindolin-1-one derivativesAntiviral (HIV)Compounds designed to chelate Mg2+ ions in the enzyme's active site, inhibiting viral replication. nih.gov

Structure Activity Relationship Sar Studies for Dimethylisoindolin 1 Ones

Impact of Substituent Position and Nature on Biological Activity

The biological activity of isoindolinone derivatives is profoundly influenced by the position and chemical nature of substituents on the aromatic ring. The placement of functional groups dictates the molecule's electronic distribution, lipophilicity, and steric profile, which are crucial for its interaction with biological targets.

The nature of the substituent is equally critical. The substitution of a hydrogen atom with a small, lipophilic methyl group can lead to potent compounds if the target protein has a corresponding hydrophobic pocket to accommodate it. Modeling studies on other scaffolds have shown that such substitutions can form favorable steric interactions with the protein, enhancing binding and activity drugdesign.org. Conversely, replacing a group capable of hydrogen bonding, such as a hydroxyl (-OH) group, with a methoxy (B1213986) (-OCH3) group often leads to a significant drop or complete loss of biological activity, underscoring the importance of specific hydrogen bond donor or acceptor interactions in ligand-receptor binding drugdesign.org.

In the context of 5,6-Dimethylisoindolin-1-one, the two methyl groups at the C5 and C6 positions would increase the lipophilicity of the molecule compared to an unsubstituted isoindolinone. This could enhance its ability to cross cell membranes or fit into hydrophobic regions of a target enzyme or receptor. However, the specific substitution pattern is key. For instance, in a series of imidazo[4,5-b]pyridines, N-methyl substitution was found to decrease antiproliferative activity compared to unsubstituted analogues, demonstrating that even the position of a single methyl group can drastically alter efficacy mdpi.com. Therefore, the 5,6-dimethyl arrangement on the isoindolinone ring creates a unique topographical and electronic surface that will selectively favor binding to certain biological targets over others.

Comparative Analysis with Structurally Analogous Isoindolinones

The isoindolin-1-one (B1195906) scaffold is a foundational pharmacophore, a core molecular framework that is essential for biological activity nih.govresearchgate.net. Its inherent structure contributes significantly to how the molecule orients itself within and interacts with an enzyme's active site nih.gov. The activity of this core can be modulated by comparing it with structurally analogous compounds.

Another analogous structure is the indolin-2-one. While both are bicyclic lactams, the fusion of the benzene (B151609) ring to the pyrrolidinone ring is different, leading to a distinct three-dimensional shape. This structural variance is significant, as specific 3-substituted indolin-2-ones have been developed as potent inhibitors of RET tyrosine kinase, a target implicated in certain types of cancer nih.gov. The specific geometry of the indolin-2-one scaffold allows it to fit into the ATP binding pocket of this enzyme, an interaction that may not be as favorable for the isoindolin-1-one structure nih.gov.

These comparisons highlight that while the isoindolin-1-one core is a privileged scaffold in drug discovery, even subtle changes to the heterocyclic ring system can drastically shift the compound's pharmacological profile by altering its fit and interactions with specific biological macromolecules.

Influence of Ring Substituents on Target Binding Affinity

Molecular docking and modeling studies on substituted isoindolinones reveal the specific nature of these interactions. For instance, the binding of a ferrocene-substituted isoindolinone to the Bcl-B protein is stabilized through non-covalent interactions with key amino acid residues, including F169, H168, and W94, which form critical hydrophobic contacts researchgate.net. Methyl groups, being non-polar, are prime candidates for engaging in such hydrophobic or van der Waals interactions. The 5,6-dimethyl substitution pattern would create a distinct hydrophobic patch on the aromatic ring, which could slot into a complementary non-polar cavity within a protein's binding site, thereby increasing binding affinity.

Furthermore, crystallographic studies of analogous indolin-2-one inhibitors bound to their target kinase confirmed that the compounds orient themselves to form specific hydrogen bonds with the kinase hinge region while the ring substituents explore the available space within the ATP pocket nih.gov. This confirms that the core scaffold is responsible for anchoring the molecule, while the ring substituents fine-tune the binding affinity and selectivity.

Correlation between Structural Modifications and Pharmacological Efficacy

The ultimate goal of SAR studies is to establish a clear correlation between specific structural modifications and measurable pharmacological efficacy, often expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.

For a series of novel isoindolinone derivatives designed as carbonic anhydrase (hCA) inhibitors, a modular design approach was used, modifying the "linker" and "tail" portions of the molecule attached to the core scaffold nih.gov. The resulting compounds showed potent inhibitory activity, with Kᵢ values in the low nanomolar range. This demonstrates a direct link between the chemical nature of the substituents and the potency of enzyme inhibition.

The table below illustrates the inhibitory activities of several isoindolinone derivatives against two human carbonic anhydrase isoforms, hCA I and hCA II. The variation in linker and tail moieties leads to a significant range of potencies.

Compound IDLinker RegionTail MoietyhCA I Kᵢ (nM)hCA II Kᵢ (nM)
2a n-butanoln-butyl87.08 ± 35.21160.34 ± 46.59
2c 2-propanolisopropyl11.48 ± 4.189.32 ± 2.35
2f cyclohexanolcyclohexyl13.93 ± 4.2914.01 ± 2.76
Data sourced from a study on isoindolinone derivatives as carbonic anhydrase inhibitors nih.gov.

This data clearly shows that smaller, more compact substituents like isopropyl (2c) and cyclohexyl (2f) in the linker/tail region result in significantly higher potency (lower Kᵢ values) compared to the more linear n-butyl group (2a) nih.gov. This suggests that the topology of the enzyme's active site favors bulkier or more branched substituents over straight chains.

Applying this principle to this compound, the two methyl groups modify the core scaffold. This modification increases lipophilicity and adds steric bulk. Whether this translates to high pharmacological efficacy depends entirely on the target. If the target's binding site has complementary hydrophobic pockets, the methyl groups could enhance binding and lead to high potency. However, if the pocket is sterically constrained, these same groups could cause a clash, reducing or eliminating activity dundee.ac.uk. Thus, the correlation between the dimethyl substitution and efficacy is target-dependent, highlighting the necessity of empirical testing to validate SAR predictions.

Advanced Applications and Future Research Directions

Lead Compound Identification in Drug Discovery Programs

The isoindolinone framework is a cornerstone in numerous clinical drugs, including the immunomodulatory agent Lenalidomide, which features an isoindolin-1-one (B1195906) core. mdpi.com The process of hit-to-lead in drug discovery involves identifying and optimizing promising initial compounds ("hits") into more refined "lead" structures with improved potency and better pharmacokinetic properties. youtube.com

While direct studies identifying 5,6-Dimethylisoindolin-1-one as a lead compound are not extensively documented, its structural framework is of high interest. The strategic placement of dimethyl groups on the benzene (B151609) ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. These substitutions can provide a vector for optimization, allowing medicinal chemists to explore structure-activity relationships (SAR) systematically. The development of synthetic methods to access this specific derivative makes it an available and attractive candidate for inclusion in screening libraries aimed at discovering new therapeutic agents. researchgate.net The versatility of the isoindolinone scaffold suggests that this compound could serve as a foundational structure for developing leads in various therapeutic areas, including oncology, inflammation, and neurology. nih.govnih.gov

Development of Novel Therapeutic Agents

The development of novel therapeutic agents from the isoindolin-1-one scaffold is an active area of research. nih.gov Derivatives of this core structure have been investigated for a multitude of biological activities, including anticancer, antiviral, and antipsychotic properties. nih.gov The therapeutic potential of any given derivative is highly dependent on the nature and position of its substituents.

For this compound, the methyl groups at the C5 and C6 positions are critical features. These groups can enhance binding to target proteins through hydrophobic interactions and may block sites of metabolic degradation, potentially improving the compound's pharmacokinetic profile. The established biological importance of the isoindolinone core, present in drugs like Lenalidomide, provides a strong rationale for investigating derivatives like this compound for similar or novel therapeutic applications. mdpi.com Future research would involve screening this compound against a wide range of biological targets to uncover its specific pharmacological activities and potential for development into a new drug.

Applications in Advanced Organic Synthesis

The this compound structure can be a valuable building block in the synthesis of more complex molecules. Its fused bicyclic system provides a rigid scaffold upon which further chemical transformations can be performed with high degrees of stereochemical control.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late point in their synthesis. nih.gov This approach enables the rapid generation of diverse analogues of a lead compound without needing to restart the synthesis from the beginning. nih.govnih.gov The this compound scaffold, once formed, possesses several sites amenable to LSF, including the aromatic ring and the lactam nitrogen. Techniques such as C-H functionalization could be employed to introduce new chemical groups, thereby fine-tuning the molecule's biological activity and physicochemical properties. nih.gov This allows for the efficient exploration of the chemical space around the core structure to optimize for desired therapeutic effects. nih.gov

The isoindolin-1-one core is present in many naturally occurring compounds that exhibit significant biological activity. nih.gov Synthesizing analogues of these natural products is a common strategy to develop new therapeutic agents with improved properties. This compound can serve as a key intermediate in the synthesis of analogues of such natural products. By incorporating the 5,6-dimethyl substitution pattern, chemists can create novel derivatives that may exhibit enhanced potency, selectivity, or improved metabolic stability compared to the parent natural product.

Exploration of New Synthetic Pathways and Green Methodologies

The synthesis of isoindolinone derivatives is an area of continuous innovation, with a growing emphasis on developing environmentally benign or "green" methodologies. rsc.org These approaches prioritize the use of non-toxic solvents, recyclable catalysts, and high atom economy to minimize waste and environmental impact. rsc.orgnih.gov

A novel pathway for the synthesis of dimethylisoindolinones has been developed using 2-halo-N-isopropyl-N-alkylbenzamide substrates and potassium tert-butoxide (KOtBu). researchgate.net This method demonstrates excellent selectivity for forming the five-membered isoindolinone ring. researchgate.net While this specific reaction provides a modern approach, the broader field is moving towards protocols that utilize green solvents, organocatalysts, and energy-efficient conditions like ultrasonic irradiation. rsc.org Future research on this compound will likely focus on adapting these green principles to its synthesis, enhancing the sustainability and efficiency of its production for potential large-scale applications in drug discovery. rsc.org

Synthesis of Dimethylisoindolinones
Starting MaterialReagentProductSelectivity
2-halo-N-isopropyl-N-alkylbenzamideKOtBuDimethylisoindolinoneExcellent selectivity towards tert-sp3 C-H bond

Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation

Understanding the reaction mechanism for the synthesis of this compound is crucial for optimizing reaction conditions and extending the methodology to other derivatives. Advanced analytical techniques are vital in this endeavor.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are fundamental for confirming the structure of the synthesized compounds. nih.gov For mechanistic elucidation, techniques like in-situ infrared spectroscopy can monitor the reaction progress in real-time.

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate reaction pathways and transition states. researchgate.net For the synthesis of dimethylisoindolinones, it is proposed that the reaction proceeds through a radical pathway involving a 1,5-hydrogen atom transfer (HAT) to form a tert-alkyl carbon-centered radical, which then cyclizes. researchgate.net DFT calculations can be used to model this proposed pathway, calculate the energy barriers for each step, and rationalize the observed high selectivity of the reaction. researchgate.net Such computational studies, combined with experimental data, provide a detailed molecular-level understanding of the reaction mechanism. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5,6-Dimethylisoindolin-1-one in academic laboratories?

  • Methodological Answer : Synthesis optimization requires careful selection of precursors (e.g., substituted phthalimides) and reaction conditions (temperature, catalysts, solvent polarity). For reproducibility, document stepwise intermediates and characterize them via 1H^1H-NMR and FT-IR to confirm regioselective dimethylation. Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification. Ensure purity (>95%) via HPLC and elemental analysis .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify methyl group positions and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and crystallinity.
  • Chromatography : HPLC with UV detection to quantify purity. Cross-reference data with computational predictions (e.g., DFT calculations) for validation .

Q. What hypotheses are commonly tested in early-stage pharmacological studies of this compound derivatives?

  • Methodological Answer : Hypotheses often focus on bioactivity (e.g., enzyme inhibition, receptor binding) and structure-activity relationships (SAR). For example:

  • "Methyl substitution at positions 5 and 6 enhances binding affinity to kinase X due to steric effects."
  • Design control experiments with unsubstituted isoindolinone analogs to isolate the impact of methylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across different assay systems?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., in vitro vs. in vivo models). Mitigate this by:

  • Standardizing Assays : Use identical cell lines, buffer conditions, and positive/negative controls.
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies.
  • Mechanistic Studies : Use molecular docking or isothermal titration calorimetry (ITC) to validate binding hypotheses. Cross-reference with pharmacokinetic data (e.g., plasma stability) .

Q. What experimental design principles are critical for studying the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer :

  • Variable Isolation : Systematically modify one structural feature (e.g., methyl groups, substituents on the isoindolinone core) while keeping others constant.
  • High-Throughput Screening (HTS) : Use microplate readers to assess bioactivity across analogs.
  • Data Normalization : Express activity as % inhibition relative to controls. Use clustering algorithms (e.g., PCA) to identify key structural drivers of activity .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Re-evaluate Computational Models : Adjust force fields or solvent models in molecular dynamics simulations.
  • Experimental Validation : Repeat assays under controlled conditions (e.g., fixed pH, temperature).
  • Error Analysis : Quantify uncertainty in computational parameters (e.g., binding energy calculations) and experimental IC50_{50} values. Use Bland-Altman plots to visualize agreement .

Q. What statistical methods are appropriate for analyzing dose-response data in studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50_{50}/IC50_{50}.
  • Error Propagation : Use bootstrap resampling to estimate confidence intervals.
  • Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points. Report R2^2 values and p-values for model fit .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when reporting synthetic yields and spectroscopic data for this compound?

  • Methodological Answer :

  • Detailed Protocols : Publish step-by-step procedures in supplementary materials, including solvent batches and equipment calibration.
  • Raw Data Access : Share NMR/FID files, HPLC chromatograms, and crystallographic data (if applicable) via repositories like Zenodo.
  • Collaborative Validation : Partner with independent labs to replicate key results .

Q. What strategies are effective for integrating findings on this compound with existing literature on isoindolinone derivatives?

  • Methodological Answer :

  • Systematic Review : Use PRISMA guidelines to collate and compare data from PubMed, Reaxys, and CAS databases.
  • Meta-Analysis : Pool IC50_{50} values from multiple studies to identify trends. Adjust for assay heterogeneity using random-effects models.
  • Gap Analysis : Highlight understudied areas (e.g., toxicity profiles, metabolic pathways) for future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.